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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)piperazine-d4

Cat. No.: B565388

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and
conformational analysis of N-(2-Hydroxyethyl)piperazine-d4. This deuterated analog of N-(2-
Hydroxyethyl)piperazine is a valuable tool in pharmaceutical research, particularly in metabolic
studies. Understanding its three-dimensional structure and conformational dynamics is crucial
for elucidating its interactions with biological targets.

Molecular Structure

N-(2-Hydroxyethyl)piperazine-d4 has the chemical formula C6H10D4N20O. The core of the
molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at
positions 1 and 4. A 2-hydroxyethyl group is attached to one of the nitrogen atoms. The "-d4"
designation indicates that four hydrogen atoms on the piperazine ring have been replaced by
deuterium atoms, typically at the carbon atoms adjacent to the nitrogen without the
hydroxyethyl substituent. This isotopic labeling is useful for distinguishing the compound and its
metabolites in mass spectrometry-based assays.

General Properties:
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Property Value

Molecular Formula C6H10D4N20J1]
Molecular Weight 134.21 g/mol [1]
CAS Number 1160357-16-3[1][2]
Appearance Solid[1]

While specific crystallographic data for the deuterated compound is not readily available, the
structure of the non-deuterated parent compound, N-(2-Hydroxyethyl)piperazine, has been
studied. The piperazine ring predominantly adopts a chair conformation, which is the most
stable arrangement for six-membered rings.[3]

Conformational Analysis

The conformational landscape of N-(2-Hydroxyethyl)piperazine-d4 is primarily defined by the
puckering of the piperazine ring and the orientation of the N-(2-hydroxyethyl) substituent.

2.1. Piperazine Ring Conformation

The piperazine ring can, in principle, exist in several conformations, including chair, boat, and
twist-boat forms.[3][4] However, the chair conformation is energetically the most favorable.[3]
The interconversion between the two possible chair forms is a dynamic process. The presence
of substituents can influence the rate of this interconversion and the equilibrium between the
conformers.

2.2. Substituent Orientation

The N-(2-hydroxyethyl) group can be oriented in either an axial or equatorial position relative to
the piperazine ring. Generally, bulky substituents prefer the equatorial position to minimize
steric hindrance. Studies on related N-substituted piperazines suggest a preference for the
equatorial orientation of the substituent.[5]

Furthermore, the flexibility of the hydroxyethyl side chain itself adds another layer of
conformational complexity. NMR spectroscopic studies on the related N,N'-bis(2-
hydroxyethyl)piperazine have indicated the presence of both equatorial-equatorial and
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equatorial-axial conformations of the 2-hydroxyethyl side chains with respect to the piperazine
ring.[6]

The interplay between the piperazine ring inversion and the rotation around the N-CH2 and
CH2-CH2 bonds of the side chain determines the overall conformational preferences of the
molecule.
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Caption: Conformational landscape of N-(2-Hydroxyethyl)piperazine-d4.

Experimental Protocols for Structural and
Conformational Analysis

The determination of the molecular structure and conformation of molecules like N-(2-
Hydroxyethyl)piperazine-d4 relies on a combination of experimental and computational
techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

» Objective: To determine the preferred conformation of the piperazine ring and the orientation
of the N-(2-hydroxyethyl) substituent.

o Methodology:
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o Sample Preparation: Dissolve a known quantity of N-(2-Hydroxyethyl)piperazine-d4 in a
suitable deuterated solvent (e.g., CDCI3, D20, or DMSO-d6).

o Data Acquisition:

= Acquire one-dimensional (1D) *H and 3C NMR spectra to identify the chemical shifts of
all non-deuterated protons and carbons.[7][8]

» Perform two-dimensional (2D) NMR experiments such as COSY (Correlation
Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single
Quantum Coherence) to correlate protons with their directly attached carbons.

» Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to
determine through-space proximities of protons, which is crucial for distinguishing
between axial and equatorial orientations of the substituent.

o Data Analysis:

= Analyze the coupling constants (23JHH) from the *H NMR spectrum. The magnitude of
these couplings can provide information about the dihedral angles and thus the ring
conformation.

» The presence and intensity of NOE cross-peaks will indicate the spatial relationship
between different parts of the molecule, helping to confirm the chair conformation and
the equatorial preference of the side chain.

» Variable temperature NMR studies can be employed to investigate the dynamics of ring
inversion.[6]

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular
structure in the solid state.

o Objective: To determine the precise bond lengths, bond angles, and conformation of N-(2-
Hydroxyethyl)piperazine-d4 in a crystalline form.
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o Methodology:

o Crystallization: Grow single crystals of the compound from a suitable solvent or solvent
mixture. This can be a trial-and-error process.

o Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-
rays. The diffraction pattern is recorded as the crystal is rotated.

o Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map, from which the positions of the atoms are determined. This initial model is
then refined to best fit the experimental data.

o Data Presentation: The results are typically presented as tables of atomic coordinates, bond
lengths, bond angles, and torsion angles. A study on a co-crystal of N-(2-
hydroxyethyl)piperazine confirmed the chair conformation of the piperazine ring in the solid
state.[3]

3.3. Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to complement
experimental data and to explore the energetics of different conformations.[5]

» Objective: To calculate the relative energies of different possible conformations (e.g., chair
with axial vs. equatorial substituent, boat conformations) and to predict structural
parameters.

o Methodology:

o Structure Generation: Build the 3D structure of N-(2-Hydroxyethyl)piperazine-d4 using
molecular modeling software.

o Conformational Search: Perform a systematic or stochastic conformational search to
identify low-energy conformers.

o Geometry Optimization and Energy Calculation: For each identified conformer, perform a
geometry optimization and calculate its energy using a suitable level of theory (e.g.,
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B3LYP with a 6-31G(d) basis set). Solvent effects can be included using implicit solvent
models.[5]

o Frequency Analysis: Perform a frequency calculation to confirm that the optimized
structures are true energy minima and to obtain thermodynamic data.

o Data Presentation: The results are presented as the relative energies of the different
conformers, allowing for the prediction of the most stable conformation. Calculated bond
lengths, angles, and dihedral angles can be compared with experimental data.

Experimental Workflow for Conformational Analysis
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Caption: Integrated workflow for conformational analysis.

Quantitative Data
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While a complete set of experimentally determined structural parameters for N-(2-
Hydroxyethyl)piperazine-d4 is not published, the following tables provide representative data
for the non-deuterated parent compound and its derivatives based on crystallographic and
computational studies of similar molecules.

Table 1: Predicted Bond Lengths (A)

Bond Typical Length (A)
C-C (ring) 1.52 -1.54

C-N (ring) 1.46 - 1.48

C-C (side chain) 1.51-1.53

C-N (side chain) 1.46 -1.48

C-O 1.42-1.44

O-H 0.96 - 0.98

C-D (ring) ~1.09

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)
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Angle Typical Value (°)
Bond Angles

C-N-C (ring) 109 - 112

N-C-C (ring) 110-113

C-N-C (side chain) 110-114

N-C-C (side chain) 110-113

C-C-O0 108 - 111

Dihedral Angles

C-N-C-C (ring) + 50 - 60 (Chair)

N-C-C-N (ring) + 50 - 60 (Chair)

Note: These values are typical for saturated heterocyclic systems and may vary slightly for the
specific compound.

Conclusion

The molecular structure of N-(2-Hydroxyethyl)piperazine-d4 is characterized by a flexible
piperazine ring that predominantly adopts a chair conformation. The N-(2-hydroxyethyl)
substituent likely prefers an equatorial orientation to minimize steric interactions. A
comprehensive understanding of its conformational preferences can be achieved through a
combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling.
The data and protocols presented in this guide provide a solid foundation for researchers
working with this important deuterated compound in the field of drug development and
metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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